![molecular formula C24H20N4O3S B2757580 (E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide CAS No. 898406-12-7](/img/structure/B2757580.png)
(E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C24H20N4O3S and its molecular weight is 444.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a novel derivative of benzothiazole, which has garnered attention for its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Framework : This is achieved through the cyclization of 5,6-dimethylbenzo[d]thiazol-2-amine with appropriate acylating agents.
- Acrylamide Formation : The introduction of the acrylamide moiety is performed via reaction with 4-nitrophenyl and pyridin-3-ylmethyl groups under controlled conditions.
Antitumor Activity
Recent studies have highlighted the antitumor properties of similar benzothiazole derivatives. For instance, compounds derived from benzothiazole have shown significant inhibition of cell proliferation in various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The compound this compound demonstrated promising results in:
- Cell Viability Assays : Using MTT assays, the compound exhibited IC50 values indicating moderate to high antiproliferative activity against cancer cell lines.
Cell Line | IC50 Value (µM) |
---|---|
A431 | 15.49 ± 0.07 |
A549 | 19.94 ± 2.19 |
This indicates that it may induce apoptosis and arrest the cell cycle in these cancer cells, similar to other active benzothiazole derivatives .
Antimicrobial Activity
The antimicrobial activity of the compound was assessed against Gram-positive and Gram-negative bacteria. In vitro studies showed that it possesses moderate activity against:
- Staphylococcus aureus : MIC values around 12.5 µM.
- Escherichia coli : MIC values around 25 µM.
These results suggest that the compound could be effective in treating infections caused by these pathogens .
The mechanisms underlying the biological activities of this compound include:
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells.
- Inhibition of Inflammatory Pathways : The compound has been shown to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models, indicating a potential anti-inflammatory effect .
Case Studies
In a study examining various benzothiazole derivatives, researchers synthesized multiple compounds and evaluated their biological activities. Among them, those structurally similar to this compound showed significant promise in both anticancer and antimicrobial applications .
Aplicaciones Científicas De Investigación
Synthesis Overview
The synthesis of this compound involves several steps:
- Formation of the Benzothiazole Framework : This is achieved through the cyclization of 5,6-dimethylbenzo[d]thiazol-2-amine with appropriate acylating agents.
- Acrylamide Formation : The introduction of the acrylamide moiety is performed via reaction with 4-nitrophenyl and pyridin-3-ylmethyl groups under controlled conditions .
Antitumor Activity
Recent studies have demonstrated that compounds similar to (E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide exhibit significant antitumor properties. Key findings include:
- Cell Viability Assays : In vitro tests using MTT assays indicated moderate to high antiproliferative activity against various cancer cell lines.
Cell Line | IC50 Value (µM) |
---|---|
A431 | 15.49 ± 0.07 |
A549 | 19.94 ± 2.19 |
These results suggest that the compound may induce apoptosis and arrest the cell cycle in cancer cells, similar to other active benzothiazole derivatives .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown:
- Against Staphylococcus aureus : Minimum inhibitory concentration (MIC) values around 12.5 µM.
- Against Escherichia coli : MIC values around 25 µM.
These findings indicate potential effectiveness in treating infections caused by these pathogens .
Case Studies
A comprehensive study on various benzothiazole derivatives highlighted the promising anticancer and antimicrobial applications of compounds structurally similar to this compound. These studies underscore the compound's potential as a lead candidate for further development in therapeutic applications .
Propiedades
IUPAC Name |
(E)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c1-16-12-21-22(13-17(16)2)32-24(26-21)27(15-19-4-3-11-25-14-19)23(29)10-7-18-5-8-20(9-6-18)28(30)31/h3-14H,15H2,1-2H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCJPBQALSBLPR-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.